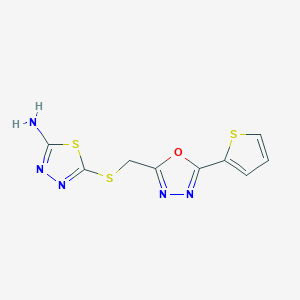
5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the heterocyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl chloride with thiosemicarbazones, leading to the formation of thiadiazole derivatives through the elimination of hydrogen chloride and ammonia . The reaction conditions often include the use of triethylamine as a base and solvents such as chlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole and thiadiazole rings to their corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, which contributes to its anticancer activity . Molecular docking studies have supported this interaction, highlighting the compound’s binding affinity and potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Shares the thiophene and thiadiazole rings but lacks the oxadiazole moiety.
5-(Thiophen-2-yl)-1,3,4-oxadiazole: Contains the thiophene and oxadiazole rings but lacks the thiadiazole moiety.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
What sets 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine apart is its combination of three distinct heterocyclic rings, which endows it with unique chemical and biological properties
Eigenschaften
CAS-Nummer |
348146-30-5 |
|---|---|
Molekularformel |
C9H7N5OS3 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
5-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7N5OS3/c10-8-13-14-9(18-8)17-4-6-11-12-7(15-6)5-2-1-3-16-5/h1-3H,4H2,(H2,10,13) |
InChI-Schlüssel |
SCRWAPRWEVQJLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NN=C(O2)CSC3=NN=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)
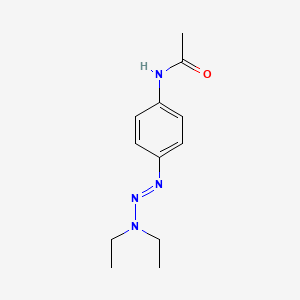
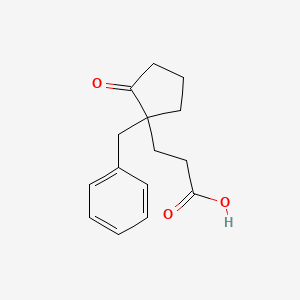


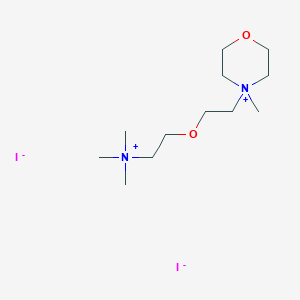
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
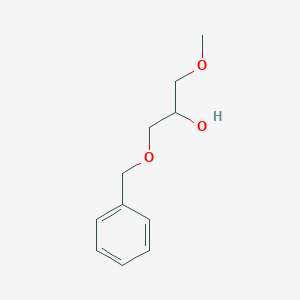
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)

![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
